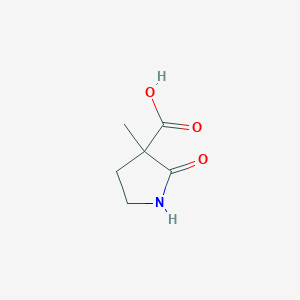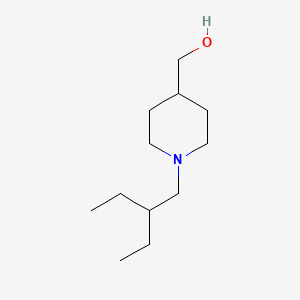![molecular formula C10H8ClF2N3 B1471941 4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1545685-54-8](/img/structure/B1471941.png)
4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole (CMDFT) is a synthetic compound belonging to the triazole class of heterocyclic compounds. It is a versatile molecule with a wide range of applications in the scientific research and pharmaceutical fields. CMDFT has been studied extensively for its potential biochemical and physiological effects and its ability to act as an inhibitor of enzymes and other proteins. It has been used in lab experiments to study the mechanism of action, advantages and limitations as well as numerous future directions.
Scientific Research Applications
Synthesis and Characterization of Energetic Salts
Triazolyl-functionalized monocationic energetic salts were prepared, involving reactions with 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibited good thermal stability and high density, useful in the field of energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its efficiency in corrosion inhibition of mild steel in acidic media. The triazole derivative showed high inhibition efficiency, which is significant for protecting metals in corrosive environments (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antimicrobial Activities
Synthesis of novel 1,2,4-triazole derivatives, including those with chloromethyl groups, showed good or moderate antimicrobial activities against test microorganisms. This highlights their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Novel Compounds
The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate in preparing pesticides, showcases the compound's relevance in agricultural chemistry (Ying, 2004).
Pharmaceutical Applications
Research involving the synthesis of a potential antifungal compound from the 1,2,4-triazole class, including derivatives with difluorophenyl and chloromethyl groups, was conducted. This compound's solubility and thermodynamic properties were analyzed, indicating its relevance in pharmaceutical research (Volkova, Levshin, & Perlovich, 2020).
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-8-6-16(15-14-8)5-7-1-2-9(12)10(13)3-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHXVCOZNDQQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)


![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)
![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)




